molecular formula C20H31NO7 B4040823 4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4040823
M. Wt: 397.5 g/mol
InChI Key: UMQSDPOYNDBPPH-UHFFFAOYSA-N
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Description

4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with ethylphenoxy and ethoxyethyl groups, and is paired with oxalic acid.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Preparation of 3-Ethylphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-Ethylphenoxyethanol: Reacting 3-ethylphenol with ethylene oxide under basic conditions.

    Synthesis of 4-[2-(3-Ethylphenoxy)ethoxy]ethylmorpholine: This involves the reaction of 3-ethylphenoxyethanol with 2,6-dimethylmorpholine in the presence of a suitable catalyst.

    Formation of the Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine depends on its specific application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
  • 4-[2-[2-(3-Propylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine

Uniqueness

4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is unique due to the specific substitution pattern on the phenoxy and morpholine rings, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.C2H2O4/c1-4-17-6-5-7-18(12-17)21-11-10-20-9-8-19-13-15(2)22-16(3)14-19;3-1(4)2(5)6/h5-7,12,15-16H,4,8-11,13-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQSDPOYNDBPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCOCCN2CC(OC(C2)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
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4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

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